REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12]>>[OH:10][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:8]([N:13]([CH2:14][CH3:15])[CH2:11][CH3:12])=[O:9]
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Name
|
|
Quantity
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1 mol
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Type
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reactant
|
Smiles
|
C=1C=CC2=C(C1)NC(=O)O2
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Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
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the alcohol and excess of diethylamine were distilled off under reduced pressure at below 60° C
|
Type
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CUSTOM
|
Details
|
the desired product was precipitated
|
Type
|
ADDITION
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Details
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by adding water
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Type
|
FILTRATION
|
Details
|
it was filtered off
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 80° C.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)NC(=O)N(CC)CC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |